molecular formula C14H17N3O3S2 B2468159 4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034317-65-0

4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B2468159
CAS RN: 2034317-65-0
M. Wt: 339.43
InChI Key: UZXCHNYFYUGAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine often involves the use of a pyrrolidine ring . This five-membered ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is part of a larger pyrimidine structure, which is a six-membered ring with two nitrogen atoms . The molecule also contains a thiophene group, which is a five-membered ring with one sulfur atom .

Scientific Research Applications

Structural and Optical Exploration

  • The pyrimidine ring, being significantly distributed in nature within DNA and RNA as nitrogenous bases, has attracted attention for its potential in medicine and NLO fields. A study investigated phenyl pyrimidine derivatives for their NLO properties, employing density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze structural parameters, vibrational analysis, natural bonding orbital analysis, and photophysical properties. These derivatives demonstrated considerable NLO character, suggesting their suitability for optoelectronic applications (Hussain et al., 2020).

Crystal Structure Analysis

  • The crystal structures of certain pyrimidine and aminopyrimidine derivatives have been analyzed, revealing their importance in biology and medicine due to their role in DNA. Studies on cation tautomerism and the behavior of these compounds in crystalline forms have provided insights into molecular recognition processes critical for pharmaceutical actions, highlighting the importance of hydrogen bonding in drug design (Rajam et al., 2017).

Insecticidal and Antibacterial Potential

  • Research has also delved into the synthesis of pyrimidine linked pyrazole heterocyclics, exploring their insecticidal and antibacterial potential. These compounds have been synthesized through microwave irradiative cyclocondensation and evaluated against various insects and microorganisms, demonstrating their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Synthesis and Chemical Reactions

  • The synthesis and reactions of certain pyrimidine derivatives have been investigated for their potential in creating new chemical entities. For example, studies have explored the synthesis of thiazolo- and oxazolo[5,4-d]pyrimidines and pyrimidinylureas, leading to new compounds with possible chemical and pharmaceutical applications (Hurst et al., 1991).

properties

IUPAC Name

4,6-dimethyl-2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-10-8-11(2)16-14(15-10)20-12-5-6-17(9-12)22(18,19)13-4-3-7-21-13/h3-4,7-8,12H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXCHNYFYUGAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

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